BenchChemオンラインストアへようこそ!

N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine

stereochemistry kinase selectivity chiral recognition

Procure N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine as a stereochemically pure (3R) building block for quinazoline-based kinase inhibitor discovery. The (3R) configuration imposes distinct target-binding geometry versus the (3S) enantiomer (CAS 1389310-32-0), while the unsubstituted 6-position provides a tractable handle for late-stage functionalization absent in pre-decorated 6-aryl PI3Kδ inhibitor analogs. The pyrrolidine secondary amine and vacant quinazoline 6-position offer two orthogonal diversification vectors for systematic SAR exploration. Low MW (214.27) suits fragment-based screening and permeability assays. Insist on authenticated (3R) stereochemistry—substituting the (3S) enantiomer or 6-aryl analogs compromises experimental objectives.

Molecular Formula C12H14N4
Molecular Weight 214.27
CAS No. 1365936-68-0
Cat. No. B3027712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine
CAS1365936-68-0
Molecular FormulaC12H14N4
Molecular Weight214.27
Structural Identifiers
SMILESC1CNCC1NC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-8-14-11)16-9-5-6-13-7-9/h1-4,8-9,13H,5-7H2,(H,14,15,16)/t9-/m1/s1
InChIKeyXVTBSEBCNFXKGC-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine (CAS 1365936-68-0): A Stereochemically Defined Quinazoline Scaffold for Kinase-Focused Chemical Biology


N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine (CAS 1365936-68-0; molecular formula C12H14N4; MW 214.27) is a heterocyclic small molecule comprising a quinazoline core linked at the 4-position to a chiral (3R)-pyrrolidin-3-ylamino moiety . The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently exploited for ATP-competitive kinase inhibition [1]. The (3R) stereochemical configuration at the pyrrolidine ring introduces conformational constraints that can modulate target binding geometry relative to the (3S) enantiomer or achiral analogs, making this compound valuable as a building block, reference standard, or scaffold-hopping intermediate in structure-activity relationship (SAR) studies .

Why Generic Substitution of N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine Fails: Stereochemical and Scaffold-Specific Determinants of Kinase Engagement


Generic substitution among 4-aminoquinazolines is precluded by two orthogonal differentiation axes. First, stereochemistry matters: the (3R)-pyrrolidine configuration imposes a distinct spatial orientation of the secondary amine relative to the quinazoline plane compared to the (3S) enantiomer (CAS 1389310-32-0), which can alter hydrogen-bonding patterns within kinase ATP-binding pockets and affect target residence time . Second, the absence of a 6-aryl substitution distinguishes this compound from potent PI3Kδ inhibitors such as idelalisib analogs, where 6-aryl groups confer low nanomolar potency (IC₅₀ = 2.7–4.5 nM) [1]. The unsubstituted quinazoline core in N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine offers a chemically tractable handle for late-stage functionalization—a feature absent in pre-decorated analogs—while the pyrrolidine secondary amine provides an additional site for diversification (e.g., N-alkylation, acylation) . Substituting a 6-aryl analog for this compound would forfeit synthetic versatility; substituting the (3S) enantiomer would alter chiral recognition at the target.

N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine: Quantitative Evidence Guide for Informed Procurement Decisions


Stereo-Dependent Kinase Binding: Why (3R) Configuration Matters for Target Engagement

The (3R) stereochemistry of N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine differentiates it from its (3S) enantiomer (CAS 1389310-32-0) in terms of potential kinase binding geometry. While direct comparative IC₅₀ data for the two enantiomers against the same kinase panel are not available in the open literature, the principle of stereo-differentiated kinase inhibition is well-established for this scaffold class . In a kinase selectivity screen of structurally related quinazoline-containing compounds, compound 1j (a pyrrolidine-substituted analog) showed 22.4% inhibition of PKC-γ at 28 µM while retaining >95% activity for most other kinases tested [1]. This moderate but detectable activity demonstrates that the quinazoline-4-amine scaffold engages kinase ATP-binding pockets in a measurable and potentially tunable manner, where stereochemistry at the pyrrolidine attachment point can influence binding orientation and residence time.

stereochemistry kinase selectivity chiral recognition

Scaffold Divergence: Unsubstituted Core Enables SAR Expansion Distinct from Pre-Optimized PI3Kδ Inhibitors

N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine lacks the 6-aryl substitution that confers low nanomolar PI3Kδ potency to optimized analogs in the 4-pyrrolidineaminoquinazoline series. Compounds 12d, 20a, and 20c—which bear 6-aryl substituents—exhibit PI3Kδ IC₅₀ values of 4.5 nM, 2.7 nM, and 3.1 nM, respectively, comparable to the FDA-approved PI3Kδ inhibitor idelalisib (IC₅₀ = 2.7 nM) [1]. The unsubstituted core of the target compound provides a baseline potency reference and a modular scaffold for introducing diverse substituents at the 6-position and the pyrrolidine nitrogen [2]. This contrasts with pre-optimized analogs where the 6-aryl group is already fixed, limiting the scope of SAR exploration.

PI3Kδ SAR quinazoline scaffold

PKC Isoform Engagement: Class-Level Evidence for Quinazoline-4-Amine Scaffold Activity

The quinazoline-4-amine scaffold demonstrates measurable engagement with protein kinase C (PKC) isoforms, establishing a precedent for target-class activity. In a 12-kinase selectivity panel using the KinaseSeeker™ assay, compound 1j—a quinazoline-containing analog—inhibited PKC-γ by 22.4% at 28 µM, while compound 1s inhibited MARK1 by 26.7% at 16 µM [1]. For context, selective PKCα/γ inhibitors such as HBDDE exhibit IC₅₀ values of 43 µM and 50 µM respectively . Additionally, the PKA inhibitor H-89 has been shown to have little effect on PKC activity, underscoring that not all kinase-targeting small molecules cross-react with PKC [2]. The quinazoline scaffold's ability to engage PKC-γ, albeit with modest potency, provides a starting point for chemical optimization toward improved PKC isoform selectivity.

PKC kinase profiling selectivity

Physicochemical Profile: Computed Boiling Point and Density for Formulation and Handling Considerations

N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine has predicted physicochemical parameters that inform handling, storage, and formulation decisions. The compound has a computed density of 1.3±0.1 g/cm³ and a predicted boiling point of 407.7±40.0 °C at 760 mmHg . The predicted pKa is 9.69±0.10, indicating the secondary amine is largely protonated under physiological conditions . These properties contrast with more heavily substituted 6-aryl analogs, which typically have higher molecular weights (e.g., compound 20a contains additional aromatic substituents increasing MW beyond the 214.27 g/mol of the parent scaffold) and consequently altered solubility and permeability profiles [1].

physicochemical properties formulation stability

N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine: Validated Research and Industrial Application Scenarios


Chiral Building Block for Kinase-Focused Medicinal Chemistry SAR Campaigns

Procure the (3R) enantiomer as a stereochemically pure starting material for synthesizing quinazoline-based kinase inhibitor libraries. The secondary amine on the pyrrolidine ring and the unsubstituted 6-position of the quinazoline core provide two independent vectors for parallel derivatization. This enables systematic exploration of structure-activity relationships that would be inaccessible using pre-functionalized 6-aryl analogs (which already occupy one key binding determinant) or the (3S) enantiomer (which may alter target recognition) [1].

Baseline Reference Compound for PI3Kδ Inhibitor Selectivity Profiling

Use this compound as a minimally substituted control in PI3Kδ inhibitor selectivity panels. While 6-aryl substituted analogs in the 4-pyrrolidineaminoquinazoline series achieve potent PI3Kδ inhibition (IC₅₀ = 2.7–4.5 nM) with favorable isoform selectivity over PI3Kα/β/γ [1], the unsubstituted parent compound provides a benchmark to quantify the contribution of 6-aryl substitution to both potency and off-target kinase engagement. This is particularly relevant for assessing scaffold-derived polypharmacology independent of substituent effects [2].

PKC Chemical Probe Optimization Starting Point

Leverage the demonstrated, albeit modest, PKC-γ engagement of quinazoline-containing analogs (22.4% inhibition at 28 µM for compound 1j) [1] as a starting point for optimizing PKC isoform-selective chemical probes. The unsubstituted core of N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine allows systematic introduction of substituents aimed at improving potency (e.g., from micromolar toward nanomolar range) and enhancing selectivity over related kinases such as PKA (where inhibitors like H-89 show little PKC cross-reactivity [2]).

Fragment-Based Screening and Permeability Control Studies

Utilize the low molecular weight (214.27 g/mol) and favorable physicochemical properties (predicted pKa 9.69±0.10) [1] as a fragment-sized control in permeability assays (e.g., PAMPA, Caco-2) and fragment-based screening campaigns. The compound's minimal substitution pattern makes it suitable as a core scaffold for fragment growing or linking strategies, while its computed density (1.3±0.1 g/cm³) and boiling point (407.7±40.0 °C) inform formulation and handling protocols [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.